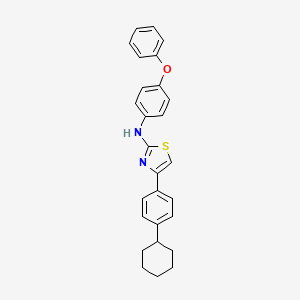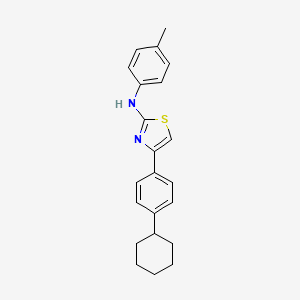![molecular formula C13H14N6O3 B11518701 3-Imino-3-morpholin-4-yl-2-[(4-nitro-phenyl)-hydrazono]-propionitrile](/img/structure/B11518701.png)
3-Imino-3-morpholin-4-yl-2-[(4-nitro-phenyl)-hydrazono]-propionitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Imino-2-(morpholin-4-yl)-N-(4-nitrophenyl)ethanecarbohydrazonoyl cyanide is a complex organic compound with a unique structure that includes a morpholine ring, a nitrophenyl group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-imino-2-(morpholin-4-yl)-N-(4-nitrophenyl)ethanecarbohydrazonoyl cyanide typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with an appropriate halogenated precursor to form a morpholine derivative.
Introduction of the Nitro Group: The nitro group is introduced through nitration reactions, often using nitric acid and sulfuric acid as reagents.
Formation of the Hydrazone: The hydrazone moiety is formed by reacting the nitrophenyl derivative with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of (E)-2-imino-2-(morpholin-4-yl)-N-(4-nitrophenyl)ethanecarbohydrazonoyl cyanide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino and hydrazone moieties, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives with altered electronic properties.
Reduction: Amino derivatives with potential biological activity.
Substitution: Functionalized derivatives with diverse chemical properties.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Catalysis: It can be used as a ligand in catalytic systems for various organic transformations.
Biology
Biological Probes: The compound and its derivatives can be used as probes to study biological processes, particularly those involving nitro and cyanide groups.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-2-imino-2-(morpholin-4-yl)-N-(4-nitrophenyl)ethanecarbohydrazonoyl cyanide involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the cyanide group can act as a nucleophile or electrophile in various biochemical pathways. The morpholine ring provides structural stability and enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Imino-2-(piperidin-4-yl)-N-(4-nitrophenyl)ethanecarbohydrazonoyl cyanide: Similar structure but with a piperidine ring instead of a morpholine ring.
(E)-2-Imino-2-(pyrrolidin-4-yl)-N-(4-nitrophenyl)ethanecarbohydrazonoyl cyanide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in (E)-2-imino-2-(morpholin-4-yl)-N-(4-nitrophenyl)ethanecarbohydrazonoyl cyanide imparts unique properties such as enhanced solubility and stability. The combination of the nitro group and cyanide group provides a versatile platform for various chemical transformations and biological interactions.
Properties
Molecular Formula |
C13H14N6O3 |
|---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
(1E)-2-imino-2-morpholin-4-yl-N-(4-nitroanilino)ethanimidoyl cyanide |
InChI |
InChI=1S/C13H14N6O3/c14-9-12(13(15)18-5-7-22-8-6-18)17-16-10-1-3-11(4-2-10)19(20)21/h1-4,15-16H,5-8H2/b15-13?,17-12+ |
InChI Key |
VWRFFODMCGNFPU-FWILJLHHSA-N |
Isomeric SMILES |
C1COCCN1C(=N)/C(=N/NC2=CC=C(C=C2)[N+](=O)[O-])/C#N |
Canonical SMILES |
C1COCCN1C(=N)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1Z)-3-(2-chlorophenyl)-2-cyano-1-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-5-phenylpent-1-en-1-yl]benzamide](/img/structure/B11518618.png)
![ethyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B11518622.png)
![ethyl 2-({(2Z)-2-cyano-3-[4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11518645.png)

![N-[5-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B11518653.png)
![N'-{(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide](/img/structure/B11518660.png)

![1,1'-{4-[(4-Ethoxyphenyl)amino]-2-(4-fluorophenyl)-6-hydroxy-6-methylcyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B11518678.png)
![N~1~-{(Z)-[4-(morpholin-4-yl)phenyl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B11518680.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11518687.png)
![3-hydroxy-1-(pyridin-2-yl)-5-(pyridin-3-yl)-4-[(2,4,6-trimethylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11518689.png)
![3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-ethoxy-1,3-benzothiazole-2(3H)-thione](/img/structure/B11518705.png)
![3-(3-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11518708.png)
![Ethyl 1-{[3'-(3-chloro-4-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate](/img/structure/B11518715.png)
